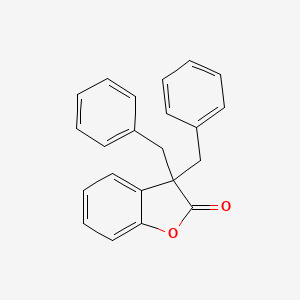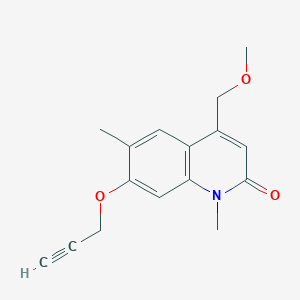
2(1H)-Quinolinone, 4-(methoxymethyl)-1,6-dimethyl-7-(2-propynyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Quinolinone, 4-(methoxymethyl)-1,6-dimethyl-7-(2-propynyloxy)- is a complex organic compound with a unique structure that includes a quinolinone core, methoxymethyl, dimethyl, and propynyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 4-(methoxymethyl)-1,6-dimethyl-7-(2-propynyloxy)- typically involves multiple steps. One common method includes the alkylation of a quinolinone derivative with methoxymethyl and dimethyl groups, followed by the introduction of the propynyloxy group through a substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s quality.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinolinone, 4-(methoxymethyl)-1,6-dimethyl-7-(2-propynyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.
Substitution: The propynyloxy group can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with higher oxidation states, while substitution reactions can produce a wide range of functionalized quinolinone compounds.
Scientific Research Applications
2(1H)-Quinolinone, 4-(methoxymethyl)-1,6-dimethyl-7-(2-propynyloxy)- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone, 4-(methoxymethyl)-1,6-dimethyl-7-(2-propynyloxy)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target molecules and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxy-4-(2-propynyloxy)phenyl)-1H-imidazo(4,5-b)phenazine
- 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
Uniqueness
Compared to similar compounds, 2(1H)-Quinolinone, 4-(methoxymethyl)-1,6-dimethyl-7-(2-propynyloxy)- stands out due to its unique combination of functional groups and the quinolinone core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
828277-18-5 |
|---|---|
Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
4-(methoxymethyl)-1,6-dimethyl-7-prop-2-ynoxyquinolin-2-one |
InChI |
InChI=1S/C16H17NO3/c1-5-6-20-15-9-14-13(7-11(15)2)12(10-19-4)8-16(18)17(14)3/h1,7-9H,6,10H2,2-4H3 |
InChI Key |
ZEAUSNUCWRNVDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1OCC#C)N(C(=O)C=C2COC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Benzyl-2,5-dimethyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14208133.png)
![L-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14208139.png)
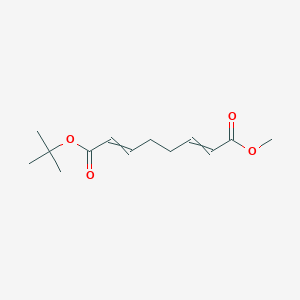
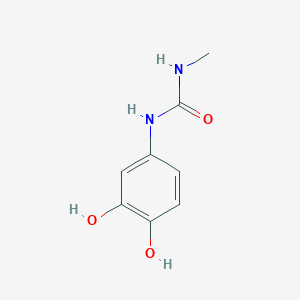
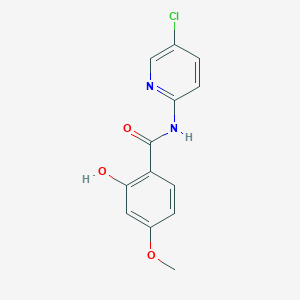
![2,4-Dichloro-6-[(4-methoxyphenyl)methyl]pyrimidine](/img/structure/B14208168.png)

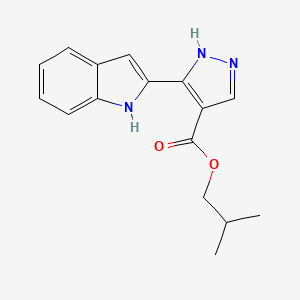
![3-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrimidine-2,4-dione](/img/structure/B14208178.png)
![1-Methyl-3-[(4-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B14208181.png)
![N~1~-[(3,4-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14208183.png)
![n-[2-Fluoro-4-(1-hydroxy-2-methylpropyl)phenyl]methanesulfonamide](/img/structure/B14208191.png)
![Silane, triethyl[(1,2,2-trimethyl-1-phenylpropyl)dioxy]-](/img/structure/B14208194.png)
